2-Amino-4-chloro-3-fluorobenzoic acid
Overview
Description
2-Amino-4-chloro-3-fluorobenzoic acid is an organic compound with the molecular formula C7H5ClFNO2. It is a derivative of benzoic acid, characterized by the presence of amino, chloro, and fluoro substituents on the benzene ring.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that benzoic acid derivatives can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, which can influence its interaction with its targets.
Biochemical Pathways
Similar compounds have been used in the synthesis of benzothiazole derivatives, which are known to have anti-cancer properties .
Result of Action
Similar compounds have been associated with respiratory system toxicity .
Biochemical Analysis
Biochemical Properties
It is known that compounds with similar structures can participate in various chemical reactions, such as amide formation, esterification, and coupling reactions . These reactions are fundamental in synthesizing complex organic molecules .
Cellular Effects
It is known that similar compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Molecular Mechanism
It is known that similar compounds can undergo reactions such as free radical bromination and nucleophilic substitution .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature .
Metabolic Pathways
It is known that similar compounds can participate in various chemical reactions, which are fundamental in synthesizing complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-chloro-3-fluorobenzoic acid typically involves multi-step organic reactions. One common method starts with m-chloroaniline as the raw material. The process includes amino protection using 2-(trimethylsilyl)ethoxymethyl chloride, followed by formylation through a Vilsmeier-Haack reaction. The intermediate is then oxidized to obtain the carboxylic acid, and a subsequent hydrogenation reduction of the nitro group is performed. Finally, a fluorination reaction yields this compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of efficient catalysts are commonly employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-chloro-3-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino, chloro, and fluoro groups on the benzene ring make it susceptible to nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form more complex organic molecules
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as hydroxide ions for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as hydrogen gas in the presence of a palladium catalyst for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoic acids, while oxidation can produce quinones .
Scientific Research Applications
2-Amino-4-chloro-3-fluorobenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor antagonists.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-fluorobenzoic acid
- 2-Amino-4-chlorobenzoic acid
- 4-Amino-2-chlorobenzoic acid
- 2-Amino-5-fluorobenzoic acid
Uniqueness
2-Amino-4-chloro-3-fluorobenzoic acid is unique due to the presence of both chloro and fluoro substituents on the benzene ring, which impart distinct chemical properties. The combination of these substituents can enhance the compound’s reactivity and biological activity compared to similar compounds .
Biological Activity
2-Amino-4-chloro-3-fluorobenzoic acid (CAS Number: 1124214-25-0) is an organic compound belonging to the class of substituted benzoic acids. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities and applications in drug development. The presence of amino, chloro, and fluoro groups in its structure contributes to its unique reactivity and interaction with biological targets.
The molecular formula of this compound is . Its structural features include:
- Amino group (-NH2) : Contributes to hydrogen bonding and reactivity.
- Chloro group (-Cl) : Enhances lipophilicity and may influence the compound's interaction with enzymes.
- Fluoro group (-F) : Often increases metabolic stability and alters the pharmacokinetic profile.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, primarily through its interactions with various biomolecules.
The mechanism of action involves:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are critical in metabolic pathways. For instance, it interacts with enzymes involved in amino acid biosynthesis, potentially affecting bacterial growth and survival.
- Cell Proliferation : Studies have demonstrated its ability to inhibit cell proliferation in cancer cell lines, suggesting potential anti-cancer properties.
Case Studies and Research Findings
- Antimicrobial Activity : A study reported that derivatives of benzoic acid, including this compound, displayed significant antibacterial activity against Mycobacterium tuberculosis (Mtb). The compound was found to synergize with host immune responses, leading to a notable reduction in bacterial load in infected mice .
- Cancer Research : In vitro studies showed that this compound exhibited cytotoxic effects on various cancer cell lines. For example, it demonstrated an IC50 value of 0.126 µM against MDA-MB-231 triple-negative breast cancer cells, indicating potent growth inhibition compared to standard treatments like 5-Fluorouracil .
- Pharmacokinetics : The pharmacokinetic profile of the compound was evaluated, revealing an oral bioavailability of approximately 31.8% after administration in animal models. This suggests that the compound has a favorable absorption profile for potential therapeutic applications .
Comparative Analysis
The biological activity of this compound can be compared with similar compounds to highlight its unique properties:
Compound | Structure Features | IC50 (µM) | Biological Activity |
---|---|---|---|
This compound | Amino, Chloro, Fluoro groups | 0.126 | Inhibits cancer cell proliferation |
4-Amino-3-fluorobenzoic acid | Lacks Chloro | >10 | Weaker anticancer activity |
4-Amino-2-chlorobenzoic acid | Lacks Fluoro | >15 | Moderate antibacterial properties |
Properties
IUPAC Name |
2-amino-4-chloro-3-fluorobenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2H,10H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHROQQNUCNZNTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)N)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.